molecular formula C11H13N3O2S B2404433 1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900003-93-2

1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2404433
M. Wt: 251.3
InChI Key: JXBIKEJVRRGRMW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activity. They are derivatives of pyrido[2,3-d]pyrimidine and are of significant interest due to their potential as biologically active compounds .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves the fusion of a pyridine and a pyrimidine ring . The specific structure of “1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could not be found in the available resources.


Chemical Reactions Analysis

In the synthesis process, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . The nature of the acyl group determines whether the reaction results in an intact SMe group or its substitution with an OBu group .

Scientific Research Applications

Antithrombotic Applications

Pyrido[4,3-d]pyrimidine-2,4-diones, closely related to the queried compound, have been identified as new antithrombotic compounds. They exhibit favorable cerebral and peripheral effects, synthesizing from enamines through thermal fusion with ureas or by methods involving hydrogenolysis and alkylation, demonstrating their potential in therapeutic developments for thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Antimicrobial and Antifungal Activities

Research has also focused on pyrido and pyrimido pyrimidine derivatives for their antimicrobial and antifungal properties. A study on Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids highlighted their potential as antibacterial and antitumor agents, indicating a synergistic model that could be promising for therapeutic applications (Alwan, Al Kaabi, & Hashim, 2014).

Synthetic Methodologies and Chemical Properties

Efforts in the synthesis of pyrido and pyrimido pyrimidine derivatives involve novel methodologies under specific conditions, such as microwave-assisted synthesis or solvent-free conditions, highlighting the versatility of these compounds in chemical synthesis and their varied biological activities. For example, efficient synthesis approaches under microwave-assisted conditions for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have been developed, illustrating the compound's relevance in streamlining synthetic protocols (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Photophysical Properties and Applications

Pyrimidine-phthalimide derivatives, by virtue of their donor–π–acceptor (D–π–A) structures, have been synthesized and characterized for their solid-state fluorescence and solvatochromism, indicating their potential use in photophysical applications and as colorimetric pH sensors. These studies underscore the capacity of pyrimidine derivatives to function in novel sensor technologies and optical materials (Yan, Meng, Li, Ge, & Lu, 2017).

Future Directions

Pyrido[2,3-d]pyrimidines have a great practical potential in the search for new biologically active compounds . The broad spectrum of biological activity associated with these compounds makes them a promising area of study .

properties

IUPAC Name

1,3,6-trimethyl-5-methylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-5-12-9-7(8(6)17-4)10(15)14(3)11(16)13(9)2/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIKEJVRRGRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SC)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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